6-methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine is a chemical compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives. This class includes compounds characterized by an amino group attached to a pyrimidine ring, which is a six-membered ring containing four carbon atoms and two nitrogen atoms at the 1- and 3- positions. The compound is of interest in pharmaceutical research due to its potential biological activity.
The compound can be classified under the broader categories of organoheterocyclic compounds, specifically as a member of the diazines subclass. It has been identified with various chemical identifiers such as its CAS number (27653-49-2) and InChI key (XREDUPOVEQDQQS-UHFFFAOYSA-N) . Its structure features a trifluoromethyl group, which is known to enhance the biological activity of organic molecules.
The synthesis of 6-methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine can be approached using several methods, often involving multi-step organic synthesis techniques. A common method includes:
These methods often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular formula for 6-methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine is . The molecular structure can be represented as follows:
The three-dimensional structure can be modeled using software tools that visualize chemical structures based on its SMILES representation: CC1=NC(N)=N(C1)C(C2=CC(=C(C=C2)F)F)N
.
6-methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine is expected to participate in various chemical reactions typical for aminopyrimidine derivatives:
These reactions are crucial for modifying the compound's properties for specific applications.
The physical properties of 6-methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine include:
Chemical properties include stability under standard conditions but may undergo hydrolysis or oxidation under extreme conditions.
6-methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine has potential applications in medicinal chemistry as:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: 290308-51-9